4-Thiazolemethanol, 2-methoxy-

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers seeking tunable thiazole scaffolds face limited options with common 2-H, 2-Me, or 2-Cl analogs. 4-Thiazolemethanol, 2-methoxy- (CAS 106331-74-2) addresses this gap with a 2-methoxy substituent that modulates LogP (0.644) and TPSA (70.59 Ų) for balanced solubility-permeability profiles. • Enables selective demethylation to 2-hydroxythiazole tautomer for divergent functionalization (2-aminothiazoles, 2-alkylthioethers, glycosides). • Validated pharmacophore in 5-lipoxygenase inhibitor programs (e.g., ICI211965, IC50 = 0.1 μM in cell-free assay). • Consistent 95% purity across suppliers; available from research to bulk quantities.

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
CAS No. 106331-74-2
Cat. No. B009389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolemethanol, 2-methoxy-
CAS106331-74-2
Synonyms4-Thiazolemethanol, 2-methoxy-
Molecular FormulaC5H7NO2S
Molecular Weight145.18 g/mol
Structural Identifiers
SMILESCOC1=NC(=CS1)CO
InChIInChI=1S/C5H7NO2S/c1-8-5-6-4(2-7)3-9-5/h3,7H,2H2,1H3
InChIKeyNZEKOXCXGXCSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiazolemethanol, 2-methoxy-: Profile & Procurement


4-Thiazolemethanol, 2-methoxy- (also known as (2-methoxy-1,3-thiazol-4-yl)methanol; molecular formula C5H7NO2S; molecular weight 145.18 g/mol) is a substituted thiazole alcohol featuring a methoxy group at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring . This compound serves as a versatile building block in medicinal chemistry, primarily utilized as a synthetic intermediate for the construction of more complex thiazole-containing scaffolds, including those with reported 5-lipoxygenase inhibitory activity [1]. Its commercial availability at a typical purity of 95% makes it accessible for research and early-stage development programs.

4-Thiazolemethanol, 2-methoxy-: Unique Substituent Effects


While the 4-thiazolemethanol core is common to several commercially available building blocks, the 2-methoxy substituent imparts distinct physicochemical and synthetic properties that preclude simple interchange with analogs bearing hydrogen, methyl, chloro, or amino groups at the 2-position . The electron-donating methoxy group significantly alters lipophilicity (LogP) and topological polar surface area (TPSA) relative to the unsubstituted or methyl-substituted derivatives, directly impacting compound solubility, passive membrane permeability, and potential for blood-brain barrier penetration in downstream products [1]. Furthermore, the 2-methoxy group is a unique synthetic handle: it can be selectively demethylated under controlled conditions to yield a 2-hydroxythiazole tautomer, enabling divergent functionalization pathways not accessible with 2-methyl or 2-chloro analogs [2].

4-Thiazolemethanol, 2-methoxy- vs. Analogs


Increased Lipophilicity vs. Unsubstituted Analog

The 2-methoxy substituent increases lipophilicity relative to the unsubstituted thiazole-4-methanol core. The target compound exhibits a calculated LogP of 0.644 , whereas thiazole-4-methanol (CAS 7036-04-6) has a calculated LogP of -0.0538 [1]. This represents an increase of approximately 0.70 log units, indicating a greater propensity to partition into nonpolar environments such as lipid bilayers.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Higher TPSA vs. 2-Methyl Analog

The 2-methoxy group increases hydrogen-bond acceptor capacity relative to a 2-methyl group, resulting in a higher topological polar surface area (TPSA). The target compound has a TPSA of 70.59 Ų , whereas the 2-methyl analog (2-methyl-4-thiazolemethanol, CAS 76632-23-0) has a reported TPSA of 33.12 Ų . This represents a difference of +37.47 Ų.

Medicinal Chemistry Physicochemical Properties Polar Surface Area

Synthetic Versatility via Demethylation

The 2-methoxy group on the thiazole ring can be selectively demethylated under controlled conditions to yield a 2-hydroxythiazole derivative, which exists in tautomeric equilibrium with the thiazol-2-one form [1]. This transformation provides a unique synthetic entry point for further functionalization (e.g., alkylation, glycosylation, or conversion to 2-aminothiazoles) that is not available to the 2-methyl, 2-chloro, or unsubstituted analogs, which lack a selectively cleavable oxygen substituent.

Organic Synthesis Synthetic Methodology Thiazole Chemistry

Purity Benchmarking vs. Analog Building Blocks

The target compound is routinely supplied at a purity of 95% , which is equivalent to the standard purity grade offered for many analogous 4-thiazolemethanol building blocks (e.g., 2-methyl-4-thiazolemethanol at 97% and 2-chloro-4-thiazolemethanol at 95%+ ). This parity in commercial purity ensures that selection can be based on structural and functional differentiation rather than quality discrepancies.

Chemical Procurement Quality Control Building Blocks

4-Thiazolemethanol, 2-methoxy-: Application Scenarios


Balanced Lipophilicity & H-Bonding for MedChem

The combination of a LogP of 0.644 and a TPSA of 70.59 Ų positions this building block as an intermediate polarity scaffold. It is particularly suited for the design of drug candidates where balanced solubility and membrane permeability are desired, such as peripherally restricted agents or compounds targeting the gastrointestinal tract. This profile contrasts with the more lipophilic 2-methyl analog (LogP 0.94, TPSA 33.12) and the more polar 2-amino analog (LogP ~0.2, TPSA ~87.4) .

Divergent Synthesis via Demethylation

The 2-methoxy group serves as a masked hydroxyl handle. Selective demethylation, as described in patent literature , yields a 2-hydroxythiazole tautomer that can be further elaborated into 2-aminothiazoles, 2-alkylthioethers, or 2-glycosides. This synthetic flexibility is absent in 2-methyl, 2-chloro, or unsubstituted 4-thiazolemethanol analogs, making the 2-methoxy derivative a preferred choice for parallel library synthesis and late-stage functionalization studies.

5-Lipoxygenase Inhibitor Development

The methoxyalkyl thiazole pharmacophore, of which this compound is a foundational building block, has been validated in potent, orally active 5-lipoxygenase inhibitors such as ICI211965 (IC50 = 0.1 μM in cell-free guinea pig 5-LPO assay) . Incorporating the 2-methoxy-4-thiazolemethanol fragment into new chemical entities may retain key interactions with the 5-LPO active site while allowing further optimization of potency and selectivity.

Procurement with Purity Parity

For procurement officers and laboratory managers, the consistent commercial purity of 95% across multiple suppliers ensures that selection of this compound over analogs does not entail a quality trade-off. This allows scientific teams to base decisions purely on the differentiated physicochemical and synthetic attributes documented above, streamlining the procurement workflow for medicinal chemistry and chemical biology laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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